cis-1-((5-Oxo-1,2-diphenyl-3-pyrrolidinyl)carbonyl)piperazine monohydrochloride
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Overview
Description
Cis-1,5-diphenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one hydrochloride is a complex organic compound that features a pyrrolidinone ring substituted with diphenyl and piperazine groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of N-substituted piperidines, which can be achieved through a series of domino reactions including the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes, optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Cis-1,5-diphenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
Cis-1,5-diphenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: The compound may be used in the development of new materials or as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of cis-1,5-diphenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to interact with various biological targets, potentially modulating their activity. The diphenyl groups may enhance the compound’s binding affinity and specificity for its targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one hydrochloride: This compound is structurally similar but lacks the second phenyl group, which may affect its biological activity and binding properties.
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness
Cis-1,5-diphenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both diphenyl and piperazine groups enhances its potential as a versatile scaffold in drug discovery and other applications .
Biological Activity
The compound cis-1-((5-Oxo-1,2-diphenyl-3-pyrrolidinyl)carbonyl)piperazine monohydrochloride , with the CAS number 38160-37-1, is a piperazine derivative that has garnered interest due to its potential biological activity. This article explores its pharmacological properties, toxicological data, and relevant case studies.
- Molecular Formula : C21H24ClN3O2
- Molecular Weight : 385.93 g/mol
- Structure : The compound features a piperazine ring substituted with a pyrrolidine moiety and carbonyl groups, which are critical for its biological interactions.
Pharmacological Effects
Research indicates that compounds similar to cis-1-((5-Oxo-1,2-diphenyl-3-pyrrolidinyl)carbonyl)piperazine exhibit various biological activities including:
- CNS Activity : Many piperazine derivatives are known for their central nervous system (CNS) effects, potentially acting as anxiolytics or antidepressants.
- Antidepressant Properties : Some studies have shown that related compounds can influence serotonin and norepinephrine levels, which are critical in mood regulation.
Toxicological Data
Toxicity studies are essential for understanding the safety profile of any new drug. The acute toxicity data for this compound indicates:
- LD50 (Lethal Dose) : The oral LD50 in rodent models is reported to be greater than 1500 mg/kg, suggesting a relatively low acute toxicity level compared to other compounds in its class .
Study on CNS Effects
A study investigated the effects of similar piperazine derivatives on anxiety-like behavior in animal models. The findings indicated that these compounds significantly reduced anxiety levels in rodents when administered at specific dosages. The mechanism was hypothesized to involve modulation of neurotransmitter systems, particularly serotonin pathways.
Antidepressant Efficacy
Another relevant study examined the impact of related piperazine compounds on depressive symptoms in animal models. The results demonstrated a marked improvement in behavioral tests indicative of antidepressant activity, supporting the potential use of this compound in treating mood disorders.
Data Table: Summary of Biological Activity and Toxicity
Property | Value/Description |
---|---|
Molecular Formula | C21H24ClN3O2 |
Molecular Weight | 385.93 g/mol |
LD50 (Mouse) | >1500 mg/kg |
CNS Activity | Potential anxiolytic and antidepressant |
Mechanism of Action | Modulation of serotonin and norepinephrine |
Related Study Findings | Reduced anxiety and improved mood in models |
Properties
CAS No. |
38160-37-1 |
---|---|
Molecular Formula |
C21H24ClN3O2 |
Molecular Weight |
385.9 g/mol |
IUPAC Name |
(4R,5S)-1,5-diphenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C21H23N3O2.ClH/c25-19-15-18(21(26)23-13-11-22-12-14-23)20(16-7-3-1-4-8-16)24(19)17-9-5-2-6-10-17;/h1-10,18,20,22H,11-15H2;1H/t18-,20-;/m1./s1 |
InChI Key |
QCMVLJRRXBQWAM-OVAHNPOGSA-N |
Isomeric SMILES |
C1CN(CCN1)C(=O)[C@@H]2CC(=O)N([C@@H]2C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Canonical SMILES |
C1CN(CCN1)C(=O)C2CC(=O)N(C2C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
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